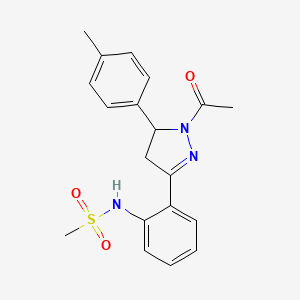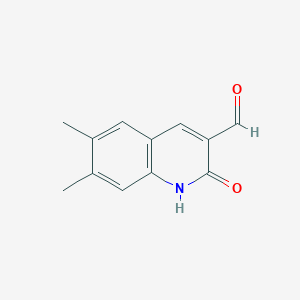
N-(1-Cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide, commonly known as CCB, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CCB belongs to the class of imidazole-containing compounds and has been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of CCB is not fully understood, but it has been suggested that CCB exerts its biological activities through the inhibition of various enzymes and signaling pathways. CCB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. CCB has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CCB has been shown to possess a wide range of biochemical and physiological effects. CCB has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. CCB has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, CCB has been shown to inhibit the proliferation of smooth muscle cells, which is involved in the development of cardiovascular diseases.
実験室実験の利点と制限
CCB has several advantages for lab experiments. CCB is a small molecule compound, which makes it easy to synthesize and modify. CCB has also been shown to possess a wide range of biological activities, which makes it a promising therapeutic agent. However, CCB also has some limitations for lab experiments. CCB is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. In addition, CCB has not been extensively studied in clinical trials, and its safety and efficacy in humans are not known.
将来の方向性
There are several future directions for the study of CCB. One direction is to further investigate the mechanisms of action of CCB and its biological activities. Another direction is to study the safety and efficacy of CCB in clinical trials. In addition, the development of CCB analogs with improved biological activities and pharmacokinetic properties is another future direction. Finally, the use of CCB in combination with other therapeutic agents for the treatment of various diseases is another future direction.
合成法
The synthesis of CCB involves the reaction of 1-cyanocyclobutane carboxylic acid with 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure CCB.
科学的研究の応用
CCB has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. CCB has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties in preclinical studies. CCB has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-13(15(21)20-16(10-17)8-5-9-16)19-14(18-11)12-6-3-2-4-7-12/h2-4,6-7H,5,8-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGTFAZSIAOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627182.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2627183.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2627185.png)

![3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid](/img/structure/B2627188.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide](/img/structure/B2627190.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B2627191.png)
![ethyl 4-[(4-ethoxyphenyl)amino]-5,6-dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2627192.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2627194.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2627195.png)


![3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627199.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2627203.png)